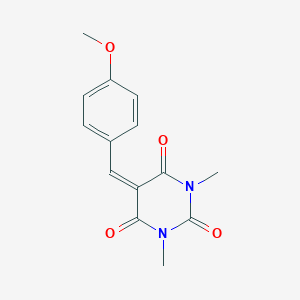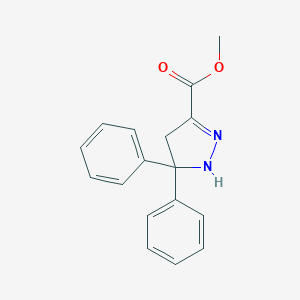![molecular formula C15H19N3S B187549 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-54-1](/img/structure/B187549.png)
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as PBT-1 and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves its ability to bind to metal ions, such as copper and zinc, and prevent their interaction with amyloid-beta peptide. This, in turn, leads to the inhibition of amyloid-beta aggregation and the formation of toxic oligomers.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine are still being investigated. However, it has been found to exhibit low toxicity and high selectivity towards metal ions, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its ability to inhibit amyloid-beta aggregation, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, its antifungal and antibacterial properties make it a potential candidate for the treatment of infectious diseases. However, its limitations include the need for further studies to determine its safety and efficacy in vivo.
Zukünftige Richtungen
Future research on 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine could focus on its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, studies could investigate its potential as an anti-inflammatory agent and its effects on other metal-associated diseases, such as Wilson's disease and Menkes disease. Furthermore, research could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Synthesemethoden
The synthesis of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromopropane and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential applications of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, PBT-1 has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Eigenschaften
CAS-Nummer |
40277-54-1 |
|---|---|
Produktname |
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
Molekularformel |
C15H19N3S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
4-piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H19N3S/c1-4-8-18(9-5-1)14-13-11-6-2-3-7-12(11)19-15(13)17-10-16-14/h10H,1-9H2 |
InChI-Schlüssel |
WUJLSKGQAUVXCX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Kanonische SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
Andere CAS-Nummern |
40277-54-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



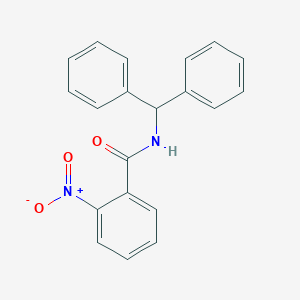
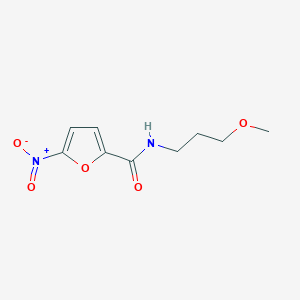
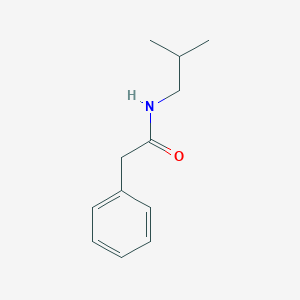
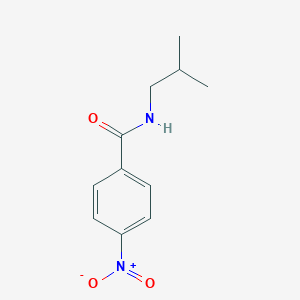
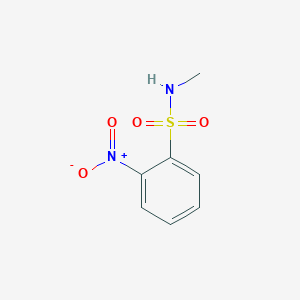
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
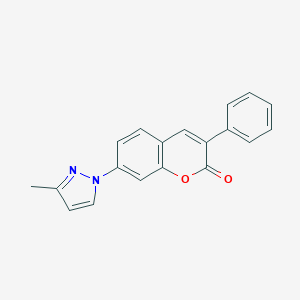
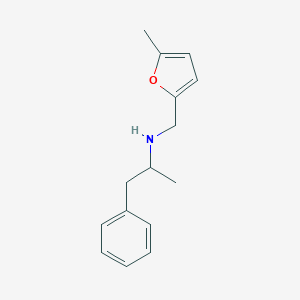
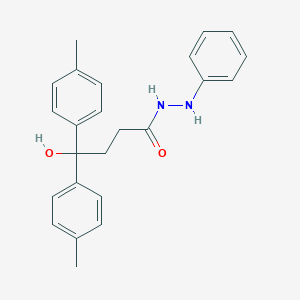
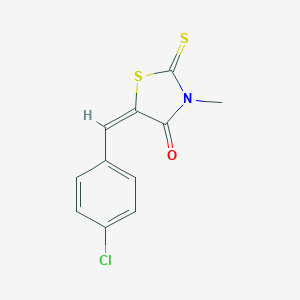

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
